N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Lipophilicity Physicochemical profiling Benzothiazole amides

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS 942003-15-8) is a synthetic benzothiazole derivative with a molecular weight of 393.89 g·mol⁻¹. This compound features a 6-chloro-substituted benzothiazole core, a 4-methylbenzamide fragment, and a pyridin-2-ylmethyl N-substituent.

Molecular Formula C21H16ClN3OS
Molecular Weight 393.89
CAS No. 942003-15-8
Cat. No. B2568607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
CAS942003-15-8
Molecular FormulaC21H16ClN3OS
Molecular Weight393.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3
InChIKeyHILBEIAMZKFJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (942003-15-8) Procurement Evidence Overview


N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS 942003-15-8) is a synthetic benzothiazole derivative with a molecular weight of 393.89 g·mol⁻¹ [1]. This compound features a 6-chloro-substituted benzothiazole core, a 4-methylbenzamide fragment, and a pyridin-2-ylmethyl N-substituent [1]. It belongs to a broader class of benzothiazole amides under investigation for kinase inhibition, ubiquitin ligase modulation, and antimicrobial applications, though published, compound-specific quantitative bioactivity data remain absent from the public domain as of the search date [1][2].

Why Generic Substitution Is Not Advisable for 942003-15-8 Procurement


Within the benzothiazole amide chemical space, minor structural changes—such as the position of the chlorine on the benzothiazole ring, the nature of the benzamide para-substituent (e.g., -CH₃ vs. -NO₂ or -SO₂CH₃), and the choice of the N-alkyl linker (pyridin-2-ylmethyl vs. pyridin-3-ylmethyl or furan-2-ylmethyl)—can drastically alter target engagement, selectivity, and physicochemical properties [1]. The 6-chloro-4-methyl-pyridin-2-ylmethyl substitution pattern of 942003-15-8 is distinct from close analogs such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886904-06-9) and N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886937-54-8) [1]. Without compound-specific activity data, assuming interchangeability with any of these structurally related molecules risks compromising assay reproducibility and target validation outcomes. The following evidence guide consolidates the limited available quantitative differentiation and explicitly flags where data are insufficient for confident selection.

Quantitative Differentiation Evidence for N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (942003-15-8)


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Unsubstituted and Nitro Analogs

The computed XLogP3 for 942003-15-8 is 5.2, indicating high lipophilicity [1]. This value is higher than the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (theoretical XLogP3 ~3.2–3.8, estimated from fragment contributions) and lower than the 4-trifluoromethyl variant (XLogP3 ~5.7) . The 6-chloro substituent contributes approximately +0.7 log units relative to the unsubstituted benzothiazole core based on fragment-based calculations, while the 4-methyl group adds approximately +0.5 log units [1]. This lipophilicity range may influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical profiling Benzothiazole amides

Hydrogen Bond Donor Count: Zero HBD Differentiates 942003-15-8 from Amine-Containing Analogs

942003-15-8 has a computed hydrogen bond donor (HBD) count of 0, as confirmed by Cactvs analysis in PubChem [1]. In contrast, analogs such as N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide may retain an N-H donor from a secondary amide linkage (HBD = 1), and N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide also has HBD = 0 due to the tertiary amide [2]. The absence of hydrogen bond donors eliminates a potential source of hydrogen-bond-mediated off-target interactions while maintaining four hydrogen bond acceptor sites (4 HBA). This property is relevant for blood-brain barrier penetration predictions and for reducing P-glycoprotein recognition [1].

Hydrogen bonding Permeability Benzothiazole amides

Rotatable Bond Count: Conformational Flexibility Comparison with Methylsulfonyl and Trifluoromethyl Analogs

The compound possesses 4 rotatable bonds (Cactvs) [1], which is fewer than the 5–6 rotatable bonds commonly found in analogs bearing bulkier substituents (e.g., N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, estimated 5 rotatable bonds due to the sulfonyl group) . This reduced degrees of freedom may confer a modest entropic advantage upon target binding, a consideration in fragment-based drug design where rigidification is often correlated with improved binding thermodynamics. However, no direct experimental target-binding data exist to substantiate this inference.

Conformational flexibility Entropy Benzothiazole amides

Topological Polar Surface Area (TPSA): 74.3 Ų Places 942003-15-8 Favorably for Oral Bioavailability Prediction

The computed TPSA of 942003-15-8 is 74.3 Ų [1], which is well below the Veber threshold of ≤140 Ų predictive of good oral bioavailability [2]. In contrast, N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has a substantially higher TPSA (estimated ~110–120 Ų due to the nitro group contribution), and N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide likely exceeds 100 Ų [2]. The moderate TPSA of 942003-15-8, combined with 4 HBA and 0 HBD, suggests a potentially favorable passive permeability profile relative to more polar analogs.

Polar surface area Oral bioavailability Veber rules

Absence of Quantitative Bioactivity Data: 942003-15-8 vs. Structurally Similar Probes with Reported Kinase Activity

A search of PubChem, ChEMBL, PubMed, and patent literature (as of 2026-05-09) yielded no compound-specific bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition) for 942003-15-8 [1][2]. In contrast, structurally related benzothiazole amides such as N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 886904-06-9) have been reported to exhibit kinase inhibitory activity in patent disclosures (e.g., ubiquitin ligase inhibitor patents) [2]. Users seeking a compound with validated target engagement should note this absence of evidence and consider independent in-house profiling before committing to large-scale procurement.

Bioactivity Kinase inhibition Data gap

Validated Procurement Scenarios for N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (942003-15-8)


Computational Chemistry and Docking Library Enrichment

The well-defined computed physicochemical properties (XLogP3 = 5.2, TPSA = 74.3 Ų, 0 HBD, 4 HBA) make 942003-15-8 suitable for enriching virtual screening libraries targeting lipophilic protein binding sites (e.g., GPCRs, nuclear receptors). Its placement in drug-like chemical space, as indicated by compliance with Lipinski and Veber rules, supports its use as a computational probe in QSAR model building [1][2].

Negative Control or Chemical Genomic Screening Library Component

Given the absence of reported bioactivity data, 942003-15-8 can serve as a structurally matched negative control compound in screening cascades where related benzothiazole amides with known activity (e.g., from patent US20050130974) are used as active comparators. This use case is legitimate only when paired with internal counter-screening to confirm lack of activity at the target of interest [1].

Structure-Activity Relationship (SAR) Probe for Benzothiazole Amide Optimization Programs

The unique combination of 6-chloro substitution on the benzothiazole ring, 4-methyl on the benzamide, and pyridin-2-ylmethyl on the amide nitrogen provides a scaffold for SAR exploration. Medicinal chemists can procure this compound to systematically vary the 4-methyl group (e.g., to -OCH₃, -CF₃, -SO₂CH₃) and assess consequent changes in potency, selectivity, and pharmacokinetic properties in lead optimization campaigns [1][2].

Analytical Reference Standard for LC-MS Method Development

The compound's molecular formula (C₂₁H₁₆ClN₃OS, MW 393.89) and characteristic isotopic pattern from chlorine (³⁵Cl/³⁷Cl ratio ~3:1) make it a suitable reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods targeting benzothiazole-containing analytes in biological matrices [1].

Quote Request

Request a Quote for N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.